Cas no 944899-71-2 (2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine)
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
- 2-(chloromethyl)-4-pyridin-3-ylpyrimidine
- 944899-71-2
- DTXSID80744596
- AB59437
- J-506289
- 2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine hydrochloride
- AKOS016015139
- DB-301949
-
- MDL: MFCD27992187
- Inchi: 1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2
- InChI Key: IMKLIVSZJRMXCR-UHFFFAOYSA-N
- SMILES: ClCC1=NC=CC(C2C=NC=CC=2)=N1
Computed Properties
- Exact Mass: 205.0406750g/mol
- Monoisotopic Mass: 205.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.7Ų
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine Pricemore >>
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| Chemenu | CM165647-1g |
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| eNovation Chemicals LLC | D523240-1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750088-1g |
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine |
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| eNovation Chemicals LLC | Y0979390-5g |
2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine hydrochloride |
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| Crysdot LLC | CD11006825-1g |
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| eNovation Chemicals LLC | Y0979390-5g |
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944899-71-2 | 95% | 5g |
$1800 | 2025-02-26 |
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
Professional Introduction to 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine (CAS No. 944899-71-2)
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and molecular synthesis. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its potential in developing novel therapeutic agents. The compound's molecular structure, featuring a pyrimidine core substituted with a chloromethyl group and a pyridine moiety, makes it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS number 944899-71-2 provides a unique identifier for this chemical entity, ensuring precise classification and referencing in scientific literature and industrial applications. This numerical code is essential for researchers and manufacturers to accurately procure and utilize the compound in compliance with regulatory standards and safety protocols.
In recent years, the pharmaceutical industry has witnessed a surge in the development of small-molecule inhibitors targeting various biological pathways. Among these, kinase inhibitors have emerged as a cornerstone in oncology and inflammatory disease treatment. The 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine scaffold has been extensively explored for its ability to modulate kinase activity, particularly in the context of tyrosine kinases. Its structural features allow for selective binding to ATP-binding pockets, thereby inhibiting aberrant signaling cascades associated with diseases such as cancer.
Recent studies have highlighted the compound's potential in preclinical models as an anti-proliferative agent. Researchers have demonstrated that derivatives of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can effectively disrupt cell cycle progression by inhibiting key kinases involved in mitosis. These findings have opened new avenues for developing next-generation chemotherapeutic agents with improved efficacy and reduced side effects.
The pyridin-3-yl substituent in the molecule plays a crucial role in determining its pharmacokinetic properties. This aromatic ring system contributes to the compound's solubility and bioavailability, making it an attractive candidate for oral administration. Additionally, the presence of the chloromethyl group provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
Advances in computational chemistry have further enhanced the understanding of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine's interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to specific residues within kinase domains, leading to conformational changes that inhibit enzymatic activity. These insights have guided the design of more potent analogs with optimized binding affinities.
In industrial settings, the synthesis of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including flow chemistry and catalytic processes, have been employed to streamline production while minimizing waste generation. Such advancements align with global efforts to promote sustainable pharmaceutical manufacturing.
The compound's versatility extends beyond its role as a kinase inhibitor. It has also been investigated for its potential applications in antiviral and anti-inflammatory therapies. Preliminary studies suggest that modifications to the chloromethyl group can yield derivatives with enhanced activity against viral proteases and inflammatory cytokines. This broadens the therapeutic scope of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine, making it a valuable building block for diverse drug candidates.
Regulatory considerations are paramount when handling 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine, as it may require specific storage conditions to maintain stability. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product consistency and safety for end-users. Collaborative efforts between academia and industry are essential to refine synthetic routes and optimize formulations for clinical translation.
Looking ahead, the future of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine lies in its integration into combinatorial chemistry libraries and high-throughput screening (HTS) platforms. These approaches will accelerate the discovery of novel drug candidates by systematically evaluating thousands of derivatives for biological activity. The compound's unique structural features make it an ideal candidate for generating structurally diverse libraries with potential therapeutic applications across multiple disease areas.
In conclusion, 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine (CAS No. 944899-71-2) represents a promising chemical entity with significant implications for drug development. Its structural versatility, coupled with recent advancements in synthetic chemistry and computational biology, positions it as a cornerstone in modern medicinal chemistry research. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in addressing unmet medical needs worldwide.
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